REACTION_CXSMILES
|
N[C:2]1[S:3][C:4]2[C:5](=[C:7]([C:11]#[N:12])[CH:8]=[CH:9][CH:10]=2)[N:6]=1.[Cl:13]C1SC2C=CC(F)=C(F)C=2N=1>>[Cl:13][C:2]1[S:3][C:4]2[C:5](=[C:7]([C:11]#[N:12])[CH:8]=[CH:9][CH:10]=2)[N:6]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC=1SC=2C(N1)=C(C=CC2)C#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC=1SC2=C(N1)C(=C(C=C2)F)F
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1SC=2C(N1)=C(C=CC2)C#N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |